N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 4-chlorophenyl group at position 4, a 1H-pyrrol-1-yl substituent at position 3, and an N-[2-(3,4-dimethoxyphenyl)ethyl] side chain. Thiophene carboxamides are recognized for their versatility in medicinal chemistry, often serving as scaffolds for kinase inhibitors, antimicrobial agents, or anticancer therapeutics . The chlorophenyl group may enhance lipophilicity and target binding via halogen interactions, while the 3,4-dimethoxyphenethyl moiety could improve solubility and facilitate interactions with polar residues in biological targets.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-18(13-1-2-15-17(9-13)25-12-20-15)19-10-16(14-3-6-23-11-14)21-4-7-24-8-5-21/h1-3,6,9,11-12,16H,4-5,7-8,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDATOIAUAHKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
Benzo[d]thiazole-6-carboxylic acid is typically synthesized via cyclization of 2-amino-5-bromothiophenol with formic acid under reflux, followed by carboxylation at the 6-position. Alternatively, Ullmann condensation between 2-iodobenzoic acid and thiourea in the presence of a copper catalyst yields the benzo[d]thiazole core.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF)
- Catalyst : CuI (10 mol%)
- Temperature : 120°C, 12 hours
- Yield : ~65–70%
Oxidation of Methyl Benzo[d]Thiazole-6-Carboxylate
The methyl ester derivative, obtained via esterification of the carboxylic acid, is hydrolyzed under basic conditions:
$$
\text{Benzo[d]thiazole-6-COOCH}3 + \text{NaOH} \rightarrow \text{Benzo[d]thiazole-6-COO}^- \text{Na}^+ + \text{CH}3\text{OH}
$$
Optimization : Acidic work-up (HCl) precipitates the free carboxylic acid in 85–90% yield.
Synthesis of 2-(Furan-3-yl)-2-Thiomorpholinoethylamine
Nucleophilic Substitution of 2-Bromoethylfuran
Thiomorpholine reacts with 2-(furan-3-yl)-2-bromoethane in a SN2 mechanism to form the ethylamine intermediate:
$$
\text{Thiomorpholine} + \text{BrCH}2\text{C(H)(C}4\text{H}_3\text{O)} \rightarrow \text{Thiomorpholinoethylfuran} + \text{HBr}
$$
Conditions :
Amine Protection and Deprotection
To prevent side reactions during subsequent steps, the primary amine is protected as a Boc (tert-butyloxycarbonyl) derivative:
$$
\text{NH}2\text{-R} + (\text{Boc})2\text{O} \rightarrow \text{Boc-NH-R} + \text{CO}_2
$$
Deprotection with trifluoroacetic acid (TFA) regenerates the free amine prior to coupling.
Amide Bond Formation
Activation of Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
$$
\text{Benzo[d]thiazole-6-COOH} + \text{SOCl}2 \rightarrow \text{Benzo[d]thiazole-6-COCl} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux in dichloromethane (DCM) for 3 hours.
Coupling with Amine
The acyl chloride reacts with 2-(furan-3-yl)-2-thiomorpholinoethylamine in the presence of a base:
$$
\text{R-COCl} + \text{H}_2\text{N-R'} \rightarrow \text{R-C(O)-NH-R'} + \text{HCl}
$$
Optimized Protocol :
Alternative Coupling Agents
Carbodiimide-Based Methods :
Using EDCI/HOBt enhances yields by reducing racemization:
$$
\text{EDCI} + \text{HOBt} + \text{R-COOH} \rightarrow \text{Active ester} \xrightarrow{\text{R'-NH}_2} \text{R-C(O)-NH-R'}
$$
Conditions :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, thiazole-H), 7.92–7.85 (m, 2H, aromatic), 6.50 (s, 1H, furan-H), 4.20–3.80 (m, 4H, thiomorpholine), 2.70–2.50 (m, 2H, CH₂).
- HRMS : m/z 373.5 [M+H]⁺.
Challenges and Optimization
Steric Hindrance
Bulky substituents on the amine reduce coupling efficiency. Using HATU as a coupling agent improves reactivity:
$$
\text{Yield increase}: 60\% \rightarrow 80\% \text{ with HATU/DIEA in DMF}
$$
Solvent Selection
Polar aprotic solvents (DMF, DCM) favor amide bond formation, while THF leads to lower conversions due to poor solubility.
Scalability and Industrial Relevance
Kilogram-scale synthesis requires:
- Continuous Flow Reactors : For precise control of exothermic steps.
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>99%).
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions.
Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzo[d]thiazole moiety can produce dihydrobenzo[d]thiazole derivatives .
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. The furan and thiomorpholine groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The closest structural analog identified is 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS: 1291855-61-2), which shares the thiophene-2-carboxamide core and pyrrole substituent but differs in key substituents . A comparative analysis is outlined below:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analog (CAS: 1291855-61-2) |
|---|---|---|
| Position 4 Substituent | 4-Chlorophenyl (electron-withdrawing) | 4-Methylphenyl (electron-donating) |
| Position 3 Substituent | 1H-pyrrol-1-yl | 1H-pyrrol-1-yl |
| N-Alkyl Chain | 2-(3,4-Dimethoxyphenyl)ethyl (polar, π-π capable) | Propyl (non-polar, shorter chain) |
| Hypothesized logP | Higher (due to chloro group) but moderated by dimethoxy groups | Lower (methyl group reduces lipophilicity) |
| Potential Bioactivity | Enhanced target affinity (chloro + dimethoxy) | Moderate activity (limited solubility/binding) |
Physicochemical and Pharmacokinetic Properties
While specific data for the target compound are unavailable in the provided evidence, inferences can be drawn from its analog:
- Molecular Weight : The target compound is expected to have a higher molecular weight (~450–500 g/mol) due to the dimethoxyphenethyl group, compared to the analog’s simpler propyl chain.
- Solubility : The dimethoxy groups may improve aqueous solubility over the analog’s propyl chain, despite the chloro group’s lipophilicity.
- Melting Point : Analogous thiophene carboxamides exhibit melting points >200°C (e.g., a related compound in has MP 227–230°C ), suggesting the target compound may share similar thermal stability.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a benzo[d]thiazole-6-carboxylic acid derivative with a furan-thiomorpholine-containing amine. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF or DCM under nitrogen .
- Thiomorpholine functionalization : Optimize reaction time (e.g., 12–24 hrs) and temperature (e.g., 0°C to room temperature) to minimize byproducts .
- Purification : Column chromatography (e.g., silica gel, eluent DCM:MeOH 15:1) achieves >95% purity. Yields range from 30–65%, influenced by steric hindrance and solvent polarity .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for the furan (δ 6.2–7.1 ppm), thiomorpholine (δ 2.8–3.5 ppm), and benzothiazole (δ 7.5–8.3 ppm) moieties. DMSO-d6 or CDCl3 are preferred solvents .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Example: Calculated for C₂₁H₂₂N₃O₂S₂: 412.1154; Observed: 412.1156 .
- HPLC : Use C18 columns (UV detection at 254 nm) to assess purity (>98%) and retention time consistency .
Q. What in vitro assays are recommended for initial biological screening?
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Strategy :
- Modify substituents : Replace the furan-3-yl group with thiophene or pyrrole to assess electronic effects on bioactivity .
- Vary thiomorpholine : Compare activity of thiomorpholine vs. morpholine or piperidine derivatives .
- Bioisosteric replacement : Substitute benzothiazole with benzoxazole to evaluate metabolic stability .
- Data Analysis : Use IC₅₀ ratios and molecular docking (e.g., AutoDock Vina) to correlate structural changes with target binding affinity .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Case Example : Conflicting IC₅₀ values (e.g., 2 µM vs. 10 µM in kinase assays) may arise from:
- Assay conditions : Varying ATP concentrations (10 µM vs. 1 mM) or incubation times .
- Cell line heterogeneity : Use isogenic cell lines or CRISPR-edited models to control for genetic variability .
- Statistical validation : Replicate experiments ≥3 times with ANOVA and post-hoc tests (p<0.05) .
Q. What computational methods predict target interactions and optimize lead compounds?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability of the thiomorpholine group in hydrophobic pockets .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. Example equation: pIC₅₀ = 0.76(logP) – 1.2(PSA) + 3.1 .
- ADMET Prediction : SwissADME or pkCSM tools evaluate permeability (e.g., Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
